Acid-PEG6-mono-methyl ester
Overview
Description
Acid-PEG6-mono-methyl ester is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a mono-methyl ester group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in bio-conjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG6-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid and a methyl ester. The carboxylic acid can be activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds with primary amines .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and coupling techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Acid-PEG6-mono-methyl ester undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines in the presence of activators like DCC or EDC to form stable amide bonds
Esterification: The ester group can participate in esterification reactions under appropriate conditions
Common Reagents and Conditions:
Activators: DCC, EDC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight
Major Products: The primary products of these reactions are amide-linked conjugates and ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid-PEG6-mono-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Utilized in the production of advanced materials and coatings due to its hydrophilic properties
Mechanism of Action
The mechanism of action of Acid-PEG6-mono-methyl ester primarily involves its ability to form stable amide bonds with primary amines. This property makes it an effective linker for bio-conjugation and drug delivery applications. The polyethylene glycol chain enhances the solubility and stability of the conjugated molecules, facilitating their transport and interaction with target sites .
Comparison with Similar Compounds
- Acid-PEG4-mono-methyl ester
- Acid-PEG8-mono-methyl ester
- Acid-PEG12-mono-methyl ester
Comparison: Acid-PEG6-mono-methyl ester is unique due to its specific chain length, which provides an optimal balance between solubility and stability. Compared to shorter or longer PEG derivatives, this compound offers enhanced performance in bio-conjugation and drug delivery applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDNMXGBKPHQBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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